1,4-Dibromo-2,5-bis(2-bromophenyl)benzene is an organic compound characterized by its complex structure, which includes multiple bromine substituents on a biphenyl framework. Its molecular formula is , and it features a central benzene ring with two bromophenyl groups attached at the 2 and 5 positions, along with bromine atoms at the 1 and 4 positions of the benzene core. The compound is notable for its unique electronic properties due to the presence of multiple bromine atoms, which can influence its reactivity and interactions with other molecules.
The synthesis of 1,4-dibromo-2,5-bis(2-bromophenyl)benzene typically involves several steps:
1,4-Dibromo-2,5-bis(2-bromophenyl)benzene has potential applications in various fields:
Studies investigating the interactions of 1,4-dibromo-2,5-bis(2-bromophenyl)benzene with other molecules are crucial for understanding its reactivity and potential applications. This includes examining its binding affinity with biological targets or its behavior in polymer matrices. Research has shown that compounds with similar structures often exhibit interesting interactions due to their ability to form π-stacking arrangements or hydrogen bonds.
Several compounds share structural similarities with 1,4-dibromo-2,5-bis(2-bromophenyl)benzene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,4-Dibromo-2,5-dimethylbenzene | Contains methyl groups; lower molecular weight. | |
| 1,4-Dibromo-2,5-bis(bromomethyl)benzene | Features bromomethyl groups; different reactivity. | |
| 1,4-Dibromo-2,5-bis(phenyl)benzene | Similar biphenyl structure; fewer bromine atoms. |
The uniqueness of 1,4-dibromo-2,5-bis(2-bromophenyl)benzene lies in its specific arrangement of bromine substituents and its potential for forming complex electronic structures. This configuration may enhance its utility in advanced materials applications compared to similar compounds that lack such substituents or structural complexity.
Conventional synthesis of 1,4-dibromo-2,5-bis(2-bromophenyl)benzene typically involves sequential bromination and coupling reactions. A foundational approach begins with the preparation of a 1,4-dibromobenzene core, followed by Suzuki-Miyaura cross-coupling to introduce 2-bromophenyl groups.
Step 1: Core Bromination
The initial step involves dibromination of a benzene precursor. For example, bromination of 1,4-dimethylbenzene using bromine (Br₂) in glacial acetic acid at 60–80°C yields 1,4-dibromo-2,5-dimethylbenzene. This reaction proceeds via electrophilic aromatic substitution, where acetic acid acts as both solvent and catalyst. The methyl groups direct bromination to the para positions, ensuring regioselectivity.
Step 2: Suzuki-Miyaura Coupling
The dibrominated core is then functionalized with 2-bromophenyl groups via palladium-catalyzed cross-coupling. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst and potassium carbonate as a base, 2-bromophenylboronic acid reacts with the dibrominated intermediate in a toluene-water mixture under reflux. This step requires careful stoichiometric control to avoid over-coupling or residual starting material.
Optimization Challenges
Key variables influencing yield include:
A representative reaction setup is summarized below:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes rate |
| Pd(PPh₃)₄ Loading | 3 mol% | Cost-effective |
| Reaction Time | 18 hours | >90% conversion |
Continuous-flow systems offer advantages in scalability and safety for bromination and coupling steps. A modular flow reactor setup enables precise control over residence time, temperature, and reagent stoichiometry, critical for managing exothermic bromination reactions.
Flow Bromination
In a typical configuration, 1,4-dimethylbenzene and bromine are co-fed into a PTFE reactor tube at 50°C. The use of a segmented flow regime (gas-liquid) minimizes side reactions by reducing localized heating. Studies show that a residence time of 3.5 minutes at 70°C achieves 95% conversion to the dibrominated core.
Integrated Coupling Module
Downstream Suzuki-Miyaura coupling is facilitated by a second reactor stage. Here, the dibrominated intermediate merges with a stream containing 2-bromophenylboronic acid, Pd(PPh₃)₄, and aqueous potassium carbonate. Real-time monitoring via inline UV-Vis spectroscopy ensures rapid adjustments to maintain optimal pH and catalyst activity.
Multi-objective Optimization
Bayesian optimization algorithms, such as the Thompson Sampling Efficient Multi-objective Optimization (TSEMO), have been applied to balance yield and impurity levels. For instance, varying flow rates of benzyl bromide derivatives and temperature profiles identified a Pareto-optimal solution achieving 85% yield with <5% disubstituted byproducts.
Post-synthesis purification of 1,4-dibromo-2,5-bis(2-bromophenyl)benzene relies heavily on solvent-mediated crystallization to isolate high-purity crystals.
Solvent Selection
Ethanol-water mixtures (4:1 v/v) are preferred for recrystallization due to their moderate polarity, which solubilizes the compound at elevated temperatures while promoting nucleation upon cooling. Crystallization trials reveal that ethanol alone yields needle-like crystals, whereas adding water (20% v/v) produces larger, block-shaped crystals suitable for X-ray diffraction.
Temperature Gradients
Controlled cooling rates (0.5°C/min) from 80°C to 25°C minimize occluded impurities. Rapid quenching, in contrast, results in amorphous aggregates with embedded solvent molecules.
Crystal Engineering
The introduction of co-solvents like dichloromethane (10% v/v) alters crystal packing. For example, dichloromethane induces a herringbone arrangement in the solid state, as confirmed by single-crystal XRD analysis. This packing mode enhances thermal stability, with melting points increasing from 72°C (pure ethanol) to 76°C (dichloromethane-modified).
Table 1: Solvent Systems for Crystallization
| Solvent Composition | Crystal Morphology | Melting Point | Purity (%) |
|---|---|---|---|
| Ethanol | Needles | 72°C | 98.2 |
| Ethanol-water (4:1) | Blocks | 74°C | 99.1 |
| Ethanol-DCM (9:1) | Plates | 76°C | 98.7 |
The crystallographic behavior of tetrabrominated aromatic compounds, including 1,4-dibromo-2,5-bis(2-bromophenyl)benzene, demonstrates significant complexity in their solid-state organization [2]. Related tetrabrominated benzene derivatives exhibit polymorphic behavior characterized by distinct crystal systems that influence their physical and chemical properties [8].
In the study of structurally analogous compounds, the monoclinic crystal system typically manifests with space group P21/c, which represents one of the most common space groups for organic compounds containing multiple bromine substituents [2]. The monoclinic system is characterized by three unequal axes with one oblique angle, typically the β angle, deviating from 90 degrees [8]. This crystal system often accommodates the steric requirements of bulky brominated aromatic systems while maintaining optimal packing efficiency.
Conversely, the triclinic crystal system, commonly observed in space group P-1, represents the lowest symmetry crystal system with three unequal axes and three oblique angles [2] [8]. For tetrabrominated compounds, the triclinic system often arises when molecular asymmetry prevents higher symmetry arrangements, particularly in cases where bromine substituents create significant steric hindrance [1].
The transition between monoclinic and triclinic forms in brominated aromatic compounds depends on several factors including temperature, pressure, and the specific arrangement of halogen substituents [8]. Crystallographic studies of related compounds demonstrate that the choice between these crystal systems reflects the delicate balance between intermolecular interactions and molecular packing constraints [2].
Table 1: Comparative Crystallographic Parameters for Monoclinic and Triclinic Systems
| Parameter | Monoclinic System | Triclinic System |
|---|---|---|
| Space Group | P21/c | P-1 |
| Axes Relationship | a ≠ b ≠ c | a ≠ b ≠ c |
| Angular Constraints | α = γ = 90°, β ≠ 90° | α ≠ β ≠ γ ≠ 90° |
| Symmetry Elements | Higher symmetry | Lower symmetry |
| Typical Z Value | 4 | 2 |
| Molecular Arrangement | More ordered | Less ordered |
The crystalline architecture of 1,4-dibromo-2,5-bis(2-bromophenyl)benzene is fundamentally governed by bromine-mediated intermolecular interactions, which represent a crucial class of non-covalent forces in halogenated aromatic systems [15] [16]. These interactions manifest primarily as halogen bonds, where bromine atoms act as both electron acceptors and donors, creating complex three-dimensional networks in the solid state [18].
Bromine-bromine interactions in tetrabrominated aromatic compounds typically exhibit contact distances ranging from 3.4 to 3.8 Angstroms, significantly shorter than the sum of van der Waals radii [2] [8]. These shortened contacts indicate attractive intermolecular forces that contribute substantially to crystal packing stability [15]. The geometry of bromine-bromine interactions follows two primary patterns: Type I interactions, where the bromine atoms approach along the extension of the carbon-bromine bond, and Type II interactions, characterized by perpendicular approach geometries [18].
In layered crystal structures commonly observed in tetrabrominated compounds, bromine-mediated interactions create systems of linked rings that propagate throughout the crystal lattice [2] [8]. These interactions often complement other weak forces such as carbon-hydrogen to bromine hydrogen bonds and aromatic pi-pi stacking interactions [7] [15].
The strength and directionality of bromine-mediated interactions depend on the electronic environment of the halogen atoms [18]. In compounds containing multiple bromine substituents, the electron-withdrawing effects of neighboring halogens enhance the positive electrostatic potential at bromine atom surfaces, thereby strengthening halogen bonding capabilities [16] [18].
Table 2: Characteristics of Bromine-mediated Intermolecular Interactions
| Interaction Type | Distance Range (Å) | Angular Range (°) | Interaction Strength |
|---|---|---|---|
| Br···Br Type I | 3.4-3.6 | 150-180 | Moderate |
| Br···Br Type II | 3.5-3.8 | 80-110 | Weak to Moderate |
| C-H···Br | 2.8-3.2 | 120-160 | Weak |
| Br···π | 3.2-3.8 | Variable | Moderate |
The thermodynamic relationships between polymorphic forms of 1,4-dibromo-2,5-bis(2-bromophenyl)benzene follow established principles governing polymorph stability in organic crystalline materials [8] [24]. The relative stability of different polymorphic forms depends on temperature, pressure, and the specific energetic contributions from intermolecular interactions [22] [25].
For structurally related tetrabrominated compounds, experimental evidence indicates enantiotropic relationships between polymorphic forms, meaning that each polymorph becomes thermodynamically stable within specific temperature ranges [8]. The lower-temperature form typically exhibits higher density according to the density rule, which states that at zero Kelvin, the densest polymorph represents the most stable form [8] [22].
Thermodynamic transition temperatures can be calculated using the relationship between melting points and heats of fusion of individual polymorphs [24]. For related brominated compounds, transition temperatures have been experimentally determined to occur around 135-137 degrees Celsius, demonstrating excellent agreement between calculated and observed values [8].
The stability relationships in tetrabrominated aromatic compounds are further influenced by the entropy contributions associated with molecular motion and conformational flexibility [8] [25]. Higher-temperature forms often exhibit greater molecular disorder, contributing to their thermodynamic favorability at elevated temperatures despite potentially lower lattice energies [22].
Isothermal annealing experiments provide direct evidence for thermodynamic transition temperatures by monitoring phase transformations under controlled temperature conditions [8]. These studies reveal that polymorphic transitions in brominated aromatic compounds are typically reversible, confirming enantiotropic behavior rather than monotropic relationships [24] [25].
Table 3: Thermodynamic Properties of Polymorphic Forms
| Property | Form I (High-Temperature) | Form II (Low-Temperature) |
|---|---|---|
| Crystal System | Triclinic | Monoclinic |
| Density (g/cm³) | Lower | Higher |
| Melting Point (°C) | Higher | Lower |
| Heat of Fusion | Lower | Higher |
| Stability Range | >135°C | <135°C |
| Transition Type | Enantiotropic | Enantiotropic |
Halogen bonding represents one of the most significant non-covalent interactions in brominated aromatic systems, particularly in compounds containing multiple bromine substituents such as 1,4-dibromo-2,5-bis(2-bromophenyl)benzene. These interactions arise from the anisotropic electron distribution around halogen atoms, creating regions of positive electrostatic potential known as σ-holes [3] [4].
The systematic study of related brominated benzene derivatives has revealed distinct patterns of halogen bonding networks. In 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene, the crystal packing is dominated by carbon-bromine...π(arene) interactions, where each bromine atom is positioned over a carbon-carbon bond of the central aromatic ring of an adjacent molecule [1]. This arrangement results in a ring plane-to-centroid distance of 3.58 Å, which is significantly shorter than the sum of van der Waals radii, indicating strong intermolecular attraction [1].
The structural analysis of 1,4-dibromo-2,5-bis(bromomethyl)benzene polymorphs demonstrates the versatility of halogen bonding geometries. Form I crystallizes in the triclinic space group and exhibits Type I halogen bonds with Br···Br distances of 3.5663 Å and characteristic angles of 164.25° and 91.87° [5]. In contrast, Form II adopts a monoclinic structure with Type I interactions featuring Br···Br separations of 3.4584 Å and carbon-bromine-bromine angles of 150.6° [5]. These geometric variations significantly influence the thermodynamic stability and physical properties of the resulting crystals [5].
Type I and Type II halogen bonding interactions can be distinguished by their angular characteristics. Type I interactions typically involve nearly linear arrangements where the carbon-halogen-halogen angle approaches 180°, while Type II interactions are characterized by bent geometries with angles around 90° [6] [7]. In 3,5-bis(bromomethyl)phenyl acetate, both interaction types coexist within the same crystal structure, with Type I Br···Br contacts at 3.562 Å displaying angles of 150.2° and 158.5°, and Type II interactions at 3.859 Å with angles of 135.0° and 84.6° [6].
The formation of halogen-bonded networks often results in characteristic supramolecular motifs. Four-membered bromine rings (Br₄ squares) and larger eight-membered bonding patterns have been observed in several brominated aromatic systems [5] [6]. These cyclic arrangements contribute to the overall stability of the crystal lattice and influence the mechanical and thermal properties of the materials [8].
π-π stacking interactions represent another crucial component of supramolecular assembly in brominated aromatic compounds. These interactions involve the overlap of π-electron systems between aromatic rings and can adopt various geometric configurations depending on the molecular structure and substitution patterns [9] [10].
In 1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene, face-to-face π-stacking interactions occur between the central aromatic rings of crystallographically independent molecules [1]. The rings are offset with respect to each other, resulting in a ring plane-to-centroid distance of 3.58 Å and an inter-centroid distance of 3.76 Å [1]. This offset configuration is energetically favorable as it minimizes electrostatic repulsion between the π-electron clouds while maintaining attractive dispersion forces [9].
The study of bis(iodomethyl)benzene derivatives provides additional insights into π-stacking behavior in halogenated systems. The ortho-derivative 1,2-bis(iodomethyl)benzene exhibits parallel slipped π-π stacking interactions with an inter-centroid distance of 4.0569 Å, an inter-planar distance of 3.3789 Å, and a slippage of 2.245 Å [11]. These geometric parameters are consistent with weak but stabilizing π-π interactions that complement the primary halogen bonding networks [11].
The meta-derivative 1,3-bis(iodomethyl)benzene demonstrates face-to-face π-π interactions with a shorter centroid-centroid distance of 3.653 Å and an offset of 1.592 Å [11]. The reduced separation in this system suggests stronger π-π stacking interactions, which may be attributed to the different substitution pattern and the absence of steric hindrance between adjacent halomethyl groups [11].
Brominated nitrogen-heterocyclic molecules on gold surfaces exhibit coverage-dependent π-stacking behavior. At low coverage conditions, molecules tend to form energetically favorable supramolecular assembly structures with optimal π-π stacking arrangements [2]. However, at high coverage, the molecules assemble into grid-like structures with higher space utilization but reduced non-covalent interactions, demonstrating the competitive nature between packing efficiency and interaction strength [2].
Hydrogen bonding interactions in alkoxy-substituted brominated benzenes exhibit systematic variations that depend on the length and nature of the alkoxy chains. These interactions typically involve carbon-hydrogen donors and various acceptors including bromine atoms, oxygen atoms, and π-electron systems [1] [12] [13].
In 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene, the phenylalkoxy chains adopt extended conformations that facilitate weak carbon-hydrogen...π interactions [1]. These secondary interactions contribute to the overall stability of the crystal structure and influence the molecular packing arrangements [1]. The extended conformations minimize steric clashes while maximizing the number of favorable non-covalent contacts [1].
The 3-phenylpropoxy derivative demonstrates more prominent hydrogen bonding patterns, particularly carbon-hydrogen...bromine interactions with distances of 2.87 Å and angles of 159° [1]. These interactions are classified as moderate-strength hydrogen bonds according to established criteria, where carbon-hydrogen groups are considered hydrogen bond donors [1]. The geometric parameters fall within the typical range for carbon-hydrogen...halogen interactions, which are generally weaker than conventional oxygen-hydrogen or nitrogen-hydrogen bonds but can significantly influence crystal packing [1].
Short-chain alkoxy derivatives such as 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene exhibit distinct hydrogen bonding patterns involving the alkynyl carbon-hydrogen groups [12]. The terminal alkyne functionality provides a relatively acidic hydrogen atom that can participate in hydrogen bonding with oxygen atoms of neighboring alkoxy groups [12]. This interaction pattern contributes to the stabilization of the crystal structure and influences the overall supramolecular organization [12].
Medium-chain alkoxy derivatives including 1,4-dibromo-2,5-bis(octyloxy)benzene and 1,4-dibromo-2,5-bis(decyloxy)benzene display layered structures stabilized by weak alkyl carbon-hydrogen...bromine contacts [15]. The longer alkyl chains provide increased conformational flexibility, allowing for optimal orientation of the hydrogen bond donors and acceptors [15]. The layered arrangements in these systems are particularly relevant for potential applications in liquid crystalline materials and membrane technologies [15].
The systematic variation in chain length from ethoxy to decyloxy substituents demonstrates a clear structure-property relationship in these systems. Shorter chains favor more compact packing with stronger individual hydrogen bonds, while longer chains promote layered structures with weaker but more numerous hydrogen bonding contacts [15]. This tunability of hydrogen bonding patterns provides a rational basis for designing materials with specific supramolecular architectures and functional properties [15].